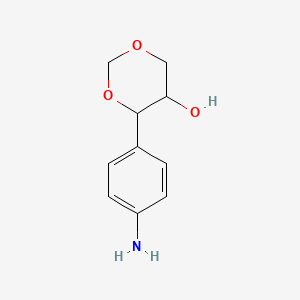

4-(4-Aminophenyl)-1,3-dioxan-5-ol

描述

4-(4-Aminophenyl)-1,3-dioxan-5-ol is a heterocyclic compound featuring a 1,3-dioxane ring substituted with a 4-aminophenyl group at position 4 and a hydroxyl group at position 5. This compound is structurally distinct from simpler dioxane derivatives (e.g., glycerol formal) due to the aromatic amine substituent, which may enhance its utility in pharmaceutical or materials science applications .

属性

IUPAC Name |

4-(4-aminophenyl)-1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8-3-1-7(2-4-8)10-9(12)5-13-6-14-10/h1-4,9-10,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARWRSAEAFVTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OCO1)C2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)-1,3-dioxan-5-ol typically involves the reaction of 4-aminophenol with formaldehyde and an appropriate diol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the dioxane ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions: 4-(4-Aminophenyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using a mixture of nitric and sulfuric acids, halogenation using halogens or halogenating agents, and sulfonation using sulfuric acid.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

科学研究应用

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It has shown promise in:

- Anticancer Activity : Research indicates that derivatives of 4-(4-Aminophenyl)-1,3-dioxan-5-ol exhibit inhibitory effects on cancer cell lines. For instance, studies have reported that certain derivatives can inhibit the activity of FLT3, a receptor tyrosine kinase involved in acute myeloid leukemia (AML), suggesting potential as a treatment for this type of cancer .

- Antioxidant Properties : Compounds containing similar dioxane structures have been evaluated for their antioxidant capabilities. Preliminary studies suggest that they can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Drug Development

The compound serves as a scaffold for drug design, particularly in developing small molecule inhibitors targeting specific proteins involved in disease pathways. Its ability to form covalent bonds with target proteins enhances its efficacy as a drug candidate .

Material Science

Beyond pharmacology, this compound has applications in materials science, particularly in the synthesis of polymers and coatings that require specific functional properties derived from the dioxane moiety.

Case Studies

作用机制

The mechanism of action of 4-(4-Aminophenyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecule.

相似化合物的比较

Comparison with Structurally Related Compounds

Comparison with 2-(Methylphenyl)-1,3-dioxan-5-ol

Structural Similarities: Both compounds share the 1,3-dioxan-5-ol core. Key Differences: The target compound substitutes a 4-aminophenyl group, whereas 2-(methylphenyl)-1,3-dioxan-5-ol has a methylphenyl substituent.

Table 1: Physicochemical Comparison

| Compound | Substituent | Polarity | Potential Application |

|---|---|---|---|

| 4-(4-Aminophenyl)-1,3-dioxan-5-ol | 4-Aminophenyl | High | Pharmaceuticals |

| 2-(Methylphenyl)-1,3-dioxan-5-ol | Methylphenyl | Moderate | Industrial solvents |

Comparison with Glycerol Formal (1,3-Dioxan-5-ol)

Structural Similarities : Both contain the 1,3-dioxan-5-ol backbone.

Key Differences : Glycerol formal lacks aromatic substituents.

- Applications: Glycerol formal is used as a solvent or drug delivery cosolvent due to its low toxicity and high miscibility. In contrast, the 4-aminophenyl group in the target compound may enable interactions with biological targets, suggesting roles in drug design .

- Reactivity: The aromatic amine in this compound could facilitate electrophilic substitution reactions, unlike the inert glycerol formal .

Comparison with 4-(4-Aminophenyl)butyric Acid

Structural Similarities: Both feature a 4-aminophenyl group. Key Differences: The target compound has a dioxane ring, while 4-(4-aminophenyl)butyric acid contains a butyric acid chain.

- Functional Properties: The carboxylic acid group in 4-(4-aminophenyl)butyric acid enables corrosion inhibition (90% efficiency in citrate buffer) and pharmaceutical intermediacy. The dioxane ring in the target compound may enhance metabolic stability or binding affinity in drug candidates .

- Solubility : The dioxane ring’s ether linkages may reduce water solubility compared to the carboxylic acid derivative .

Comparison with Indole-Pyrimidine Derivatives (e.g., Compound 37)

Structural Similarities: Both include aromatic amines (4-aminophenyl) linked to heterocycles. Key Differences: Compound 37 contains a pyrimidine-indole scaffold, whereas the target compound has a dioxane ring.

- Biological Activity: Indole-pyrimidine derivatives exhibit anti-inflammatory activity (e.g., 88.2% paw edema inhibition).

- Synthetic Complexity : The dioxane ring simplifies synthesis compared to multi-heterocyclic indole-pyrimidine systems, which require stepwise coupling .

生物活性

4-(4-Aminophenyl)-1,3-dioxan-5-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure, which includes both an aminophenyl group and a dioxane ring, allows for diverse biological activity, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions can modify its biological activity:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : Reduction can yield corresponding amines or alcohols.

- Substitution : The aromatic ring may participate in electrophilic substitution reactions.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it modulates their activity, leading to various biological responses. The precise pathways depend on the target molecule involved in the application.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

The compound demonstrated a notable inhibition zone against both bacteria, suggesting its potential use as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In one notable case study, the compound was tested against several cancer cell lines including Lewis lung carcinoma and B16 melanoma. The findings are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| Lewis Lung Carcinoma | 25 |

| B16 Melanoma | 30 |

These results indicate that the compound possesses significant cytotoxic effects on cancer cells, highlighting its potential for development as an anticancer therapeutic .

Case Studies

A recent study focused on the synthesis and characterization of derivatives related to this compound. The derivatives were tested for their biological activities, revealing that modifications could enhance their efficacy against specific bacterial strains and cancer cell lines. For instance, a derivative showed improved activity against E. coli, with an IC50 value reduced to 8 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。